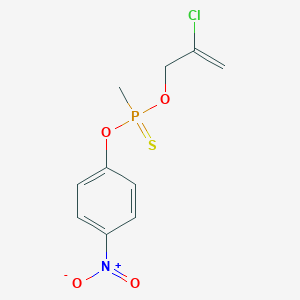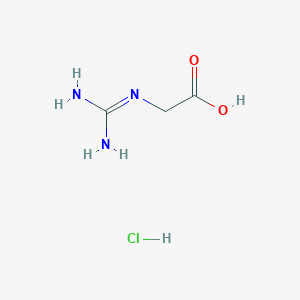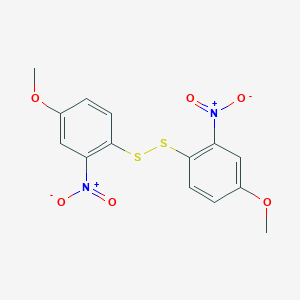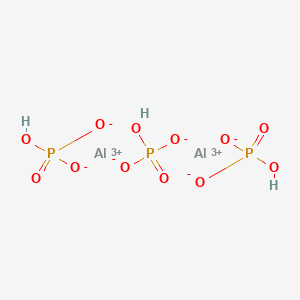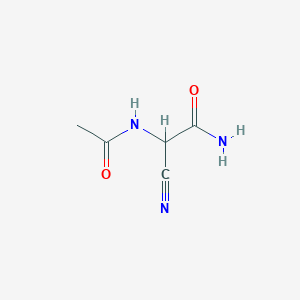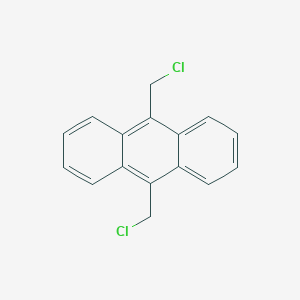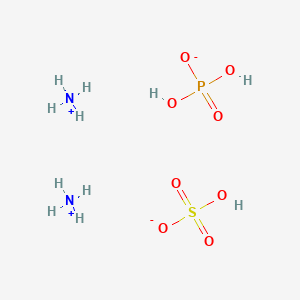
Dirubidium tetrachloroplatinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dirubidium tetrachloroplatinate, also known as Rb2PtCl4, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the platinum group metals and is commonly used in various scientific research applications, including catalysis, electrochemistry, and material science. In
Aplicaciones Científicas De Investigación
Dirubidium tetrachloroplatinate has a wide range of scientific research applications, including catalysis, electrochemistry, and material science. In catalysis, this compound is used as a catalyst in various chemical reactions, such as the hydrogenation of alkenes and the oxidation of alcohols. In electrochemistry, this compound is used as an electrode material in electrochemical cells, such as fuel cells and batteries. In material science, this compound is used as a precursor for the synthesis of other platinum-containing materials, such as nanoparticles and thin films.
Mecanismo De Acción
The mechanism of action of dirubidium tetrachloroplatinate is not well understood. However, it is believed that this compound acts as a Lewis acid, which can coordinate with other molecules or ions to form complexes. This property makes this compound useful in various chemical reactions, such as catalysis and electrochemistry.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and does not pose a significant health risk to humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dirubidium tetrachloroplatinate has several advantages for lab experiments, including its high solubility in water and other polar solvents, its stability under various conditions, and its ability to act as a Lewis acid. However, this compound also has some limitations, such as its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of dirubidium tetrachloroplatinate. One area of research is the development of new catalytic applications for this compound, particularly in the field of organic synthesis. Another area of research is the synthesis of new platinum-containing materials using this compound as a precursor. Finally, there is a need for further studies on the biochemical and physiological effects of this compound, particularly in vivo studies in animal models.
Métodos De Síntesis
Dirubidium tetrachloroplatinate is typically synthesized using a two-step process. The first step involves the synthesis of rubidium hexachloroplatinate, which is then converted into this compound using a reducing agent. The reaction can be represented as follows:
2Rb2PtCl6 + H2 → 2this compound + 4HCl
The resulting compound is a yellow-orange powder that is highly soluble in water and other polar solvents.
Propiedades
Número CAS |
13820-56-9 |
|---|---|
Fórmula molecular |
Cl4PtRb2 |
Peso molecular |
507.8 g/mol |
Nombre IUPAC |
platinum(2+);rubidium(1+);tetrachloride |
InChI |
InChI=1S/4ClH.Pt.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4 |
Clave InChI |
LRXXQFAXAKNZLK-UHFFFAOYSA-J |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Rb+].[Rb+].[Pt+2] |
SMILES canónico |
[Cl-].[Cl-].[Cl-].[Cl-].[Rb+].[Rb+].[Pt+2] |
Otros números CAS |
13820-56-9 |
Números CAS relacionados |
13965-91-8 (Parent) |
Sinónimos |
dirubidium tetrachloroplatinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



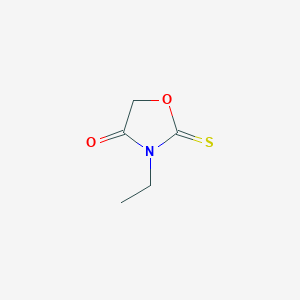
![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)

